N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which is a part of the compound, can be achieved through an annulation reaction, followed by desulfurization/intramolecular rearrangement . This process can yield up to 94% of the product .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles have been studied extensively. For instance, the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Scientific Research Applications
Synthesis and Biological Activity
New Synthetic Routes and Antiviral Activity : A novel synthesis pathway for benzamide-based 5-aminopyrazoles and their derivatives has been developed, showing remarkable antiavian influenza virus activity. These compounds, including structures similar to the specified compound, demonstrated significant antiviral activities against the H5N1 subtype of influenza A virus, suggesting potential applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Anticancer and Antiangiogenic Effects : The synthesis of thioxothiazolidin-4-one derivatives, incorporating similar structural features, has been explored for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of tumor-bearing mice, indicating their potential as anticancer agents with abilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Chemical Synthesis and Reactivity
Advanced Synthetic Techniques : Research on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has introduced new methods for forming substituted amides and pyrazolo[3,4-d][1,3]oxazine derivatives. These advancements provide insights into the chemical reactivity and potential applications of these compounds in developing new materials or pharmaceutical agents (Eleev, Kutkin, & Zhidkov, 2015).
Antimicrobial Applications
Antimycobacterial Activity : Studies have also explored the antimycobacterial properties of compounds structurally related to the specified chemical. These investigations have led to the development of derivatives with significant activity against Mycobacterium tuberculosis, providing a foundation for new treatments for tuberculosis (Nayak et al., 2016).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, the compound “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol” has hazard statements H302-H315-H319-H332-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets by binding to them, which can result in changes to the target’s function .
Biochemical Pathways
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may affect multiple pathways .
Result of Action
Given the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-7-14-15-9(19-7)6-12-10(17)8-5-13-16-3-2-4-18-11(8)16/h5H,2-4,6H2,1H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGQRRHWNWYNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=C3N(CCCO3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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